Cas no 94-50-8 (Octyl benzoate)

Octyl benzoate structure
Octyl benzoate structure
Nome del prodotto:Octyl benzoate
Numero CAS:94-50-8
MF:C15H22O2
MW:234.333984851837
CID:34749
PubChem ID:66751

Octyl benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • octyl benzoate
    • Benzoesaeure-n-octylester
    • Benzoesaeure-octylester
    • Benzoic acid octyl ester
    • n-Octyl benzoate
    • Benzoic acid, octyl ester
    • 8JQ9R1SYRZ
    • VECVSKFWRQYTAL-UHFFFAOYSA-N
    • AK176070
    • octylbenzoate
    • n-octylbenzoate
    • NSC21846
    • SY040460
    • U004
    • 094O508
    • Q27894190
    • 1-Octyl benzoate
    • Benzoic acid 1-octanyl ester
    • Caprylyl benzoate
    • Dena PF 681
    • NSC 21846
    • Octyl alcohol, benzoate
    • NSC-21846
    • DB-119971
    • capryl benzoate
    • DTXSID1059103
    • S10798
    • AKOS015915108
    • EINECS 202-339-1
    • CS-0162958
    • UNII-8JQ9R1SYRZ
    • MFCD00995104
    • AS-17243
    • N-OCTYL BENZOAT
    • AI3-30501
    • CHEBI:156236
    • NS00021404
    • 94-50-8
    • SCHEMBL132523
    • CHEMBL118062
    • Octyl benzoate
    • MDL: N/A
    • Inchi: 1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3
    • Chiave InChI: VECVSKFWRQYTAL-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC=CC=1)OCCCCCCCC

Proprietà calcolate

  • Massa esatta: 234.16200
  • Massa monoisotopica: 234.162
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 9
  • Complessità: 195
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.7
  • Superficie polare topologica: 26.3
  • Conta Tautomer: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • Densità: 0.964
  • Punto di ebollizione: 320.7°C at 760 mmHg
  • Punto di infiammabilità: 135.2°C
  • Indice di rifrazione: 1.491
  • PSA: 26.30000
  • LogP: 4.20390

Octyl benzoate Informazioni sulla sicurezza

Octyl benzoate Dati doganali

  • CODICE SA:2916310090
  • Dati doganali:

    Codice doganale cinese:

    2916310090

    Panoramica:

    2916310090 Altri acidi benzoici e loro sali ed esteri. IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Condizioni regolamentari:

    A. Modulo di sdoganamento per le merci in entrata
    B. Modulo di sdoganamento per le merci in uscita

    Categoria ispezione e quarantena:

    R. Vigilanza sanitaria e ispezione degli alimenti importati
    S. Vigilanza sanitaria e ispezione degli alimenti esportati
    M. Ispezione delle merci importate
    N. Ispezione delle merci all'esportazione

    Riassunto:

    2916310090 altri acidi benzoici e suoi sali ed esteri. Condizioni di controllo: AB (certificato di controllo per le merci verso l'interno, certificato di controllo per le merci verso l'esterno). IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

Octyl benzoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O69400-10g
Octyl Benzoate
94-50-8 95%
10g
¥4466.0 2022-04-27
TRC
O272900-1g
Octyl Benzoate
94-50-8
1g
$184.00 2023-05-17
Alichem
A019097934-5g
Octyl Benzoate
94-50-8 95%
5g
$380.00 2023-08-31
eNovation Chemicals LLC
D776383-10g
Octyl Benzoate
94-50-8 95%
10g
$645 2024-07-20
abcr
AB487236-1g
Octyl benzoate, 95%; .
94-50-8 95%
1g
€126.20 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTU576-10g
Benzoic acid, octyl ester
94-50-8 95%
10g
¥4054.0 2024-04-15
1PlusChem
1P00GUCG-5g
octyl benzoate
94-50-8 95%
5g
$250.00 2025-02-27
A2B Chem LLC
AH85024-1g
Octyl benzoate
94-50-8 95%
1g
$60.00 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTU576-250mg
Benzoic acid, octyl ester
94-50-8 95%
250mg
¥245.0 2024-04-15
A2B Chem LLC
AH85024-250mg
Octyl benzoate
94-50-8 95%
250mg
$40.00 2024-07-18

Octyl benzoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine ,  Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Solvents: Dimethylformamide ;  rt; 1 h, rt
1.2 Reagents: Water ;  5 min, rt
Riferimento
A fluorous Mukaiyama coupling reagent for a concise condensation reaction: utility of medium-fluorous strategy
Sugiyama, Yuya; Kurata, Yuki; Kunda, Yoko; Miyazaki, Atsushi; Matsui, Junko; et al, Tetrahedron, 2012, 68(20), 3885-3892

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Benzenamine, N-butyl-2,4-dinitro-, 4-methylbenzenesulfonate (1:1) Solvents: Isooctane ;  24 h, reflux
Riferimento
N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate as a highly active and selective esterification catalyst
Sattenapally, Narsimha; Wang, Wei; Liu, Huimin; Gao, Yong, Tetrahedron Letters, 2013, 54(48), 6665-6668

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 75 °C
1.2 12 h, 75 °C
Riferimento
Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactions
McNulty, James; Nair, Jerald J.; Cheekoori, Sreedhar; Larichev, Vladimir; Capretta, Alfredo; et al, Chemistry - A European Journal, 2006, 12(36), 9314-9322

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Triphenylphosphine (polymer-bound) ,  rel-1-[(1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethyl] 2-[(1R,4R)-bicyclo[2.2.1]h… Catalysts: Grubbs' catalyst Solvents: Tetrahydrofuran
1.2 Solvents: Hexane
Riferimento
Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions
Barrett, Anthony G. M.; Roberts, Richard S.; Schroeder, Juergen, Organic Letters, 2000, 2(19), 2999-3001

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Trichloroacetamide ,  Triphenylphosphine Solvents: Dichloromethane ;  1 h, reflux
1.2 Reagents: 4-Methylpyridine ;  1 h, reflux
Riferimento
Cl3CCONH2/PPh3. A versatile reagent for synthesis of esters
Chantarasriwong, Oraphin; Jang, Doo Ok; Chavasiri, Warinthorn, Synthetic Communications, 2008, 38(16), 2845-2856

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Ceria ;  15 h, 180 °C
Riferimento
CeO2 as a versatile and reusable catalyst for transesterification of esters with alcohols under solvent-free conditions
Tamura, Masazumi; Hakim Siddiki, S. M. A.; Shimizu, Ken-ichi, Green Chemistry, 2013, 15(6), 1641-1646

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 30 °C
1.2 12 h, 75 °C
Riferimento
A mild esterification process in phosphonium salt ionic liquid
McNulty, James; Cheekoori, Sreedhar; Nair, Jerald J.; Larichev, Vladimir; Capretta, Alfredo; et al, Tetrahedron Letters, 2005, 46(21), 3641-3644

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Perchloric acid ,  Hydrogen peroxide Catalysts: Tin oxide (SnO2) (sulfated) ;  4 h, 323 K
Riferimento
Facile oxidation of aldehydes to esters using S·SnO2/SBA-1-H2O2
Qian, Guang; Zhao, Rui; Ji, Dong; Lu, Gaomeng; Qi, Yanxing; et al, Chemistry Letters, 2004, 33(7), 834-835

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine ,  Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Solvents: Dimethylformamide ;  1 h, rt
1.2 Solvents: Water ;  5 min, rt
Riferimento
A development of concise amidation and esterification reactions using a medium fluorous Mukaiyama reagent
Matsugi, Masato; Hayashi, Toshiya; Hasebe, Shohei; Kunda, Yoko, Meijo Daigaku Sogo Kenkyusho Sogo Gakujutsu Kenkyu Ronbunshu, 2009, 8, 123-128

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene ;  1 h, 80 °C; 80 °C → rt
Riferimento
Synthesis of α,ω-bis[(3-sulfo propyl)-1H-imidazolium-1-yl]polyethylene glycol bis(hydrogen sulfate) and determination of its properties as thermomorphic ionic liquid and its activity as esterification catalyst
Zhi, Hui-Zhen; Luo, Jun; Ma, Wei; Lu, Chun-Xu, Gaodeng Xuexiao Huaxue Xuebao, 2008, 29(4), 772-774

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  24 h, 25 °C
Riferimento
Mild organic base-catalyzed primary alcohol-selective aroylation reaction using N-aroylcarbazoles for underexplored prodrugs
Morita, Yasuaki; Kang, Bubwoong; Nakashima, Rubi; Shimizu, Yuki; Sakai, Asumi; et al, ChemRxiv, 2020, 1, 1-5

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Bismuth triflate Solvents: Dichloromethane
Riferimento
Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3
Orita, Akihiro; Tanahashi, Chiaki; Kakuda, Atsushi; Otera, Junzo, Journal of Organic Chemistry, 2001, 66(26), 8926-8934

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine ,  Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Solvents: Dimethylformamide ;  1 h, rt
1.2 Solvents: Water ;  5 min, rt
Riferimento
Fluorous N-alkyl-2-halopyridinium salt as condensation reagent
, Japan, , ,

Synthetic Routes 14

Condizioni di reazione
Riferimento
The synthesis of esters under microwave irradiation using dry-media conditions
Loupy, Andre; Petit, Alain; Ramdani, Mohamed; Yvanaeff, Celine; Majboub, Mustapha; et al, Canadian Journal of Chemistry, 1993, 71(1), 90-5

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  1-Diazene-1,2-dicarboxylic acid, 1-[(4-chlorophenyl)methyl] 2-(1,1-dimethylethyl… Solvents: Dichloromethane ;  0 - 5 °C; 4 h, rt
Riferimento
Synthesis and application of a novel asymmetric azo reagent: 1-(tert-butyl)-2-(4-chlorobenzyl) azodicarboxylate (tBCAD)
Xie, Jian; Xu, Cai; Dai, Qianjin; Wang, Xiaozhong; Xu, Gang; et al, Tetrahedron, 2017, 73(35), 5321-5326

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene ;  60 min, 80 °C
Riferimento
A facile and efficient protocol for esterification and acetalization in a PEG1000-D(A)IL/toluene thermoregulated catalyst-media combined systems
Wang, Yinglei; Zhi, Huizhen; Luo, Jun, Journal of Molecular Catalysis A: Chemical, 2013, 379, 46-52

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ;  1 h, rt
1.2 rt → 90 °C; 3 h, 90 °C
Riferimento
Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands
, Japan, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Pyridinium, 2-chloro-1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneico… Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Water ;  5 min, rt
Riferimento
An alternative and facile purification procedure of amidation and esterification reactions using a medium fluorous Mukaiyama reagent
Matsugi, Masato; Suganuma, Misaki; Yoshida, Shoko; Hasebe, Shohei; Kunda, Yoko; et al, Tetrahedron Letters, 2008, 49(46), 6573-6574

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  20 min, rt
1.2 60 min, rt
Riferimento
Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride
Matsumoto, Kouichi; Shimazaki, Hayato; Miyamoto, Yu; Shimada, Kazuaki; Haga, Fumi; et al, Journal of Oleo Science, 2014, 63(5), 539-544

Synthetic Routes 20

Condizioni di reazione
1.1 Catalysts: Phosphate Solvents: Toluene ;  48 h, reflux
Riferimento
Transesterification of methyl benzoate with alcohols catalyzed by natural phosphate
Bazi, Fathallaah; El Badaoui, Hanane; Sokori, Samira; Tamani, Soumia; Hamza, Mohamed; et al, Synthetic Communications, 2006, 36(11), 1585-1592

Octyl benzoate Raw materials

Octyl benzoate Preparation Products

Octyl benzoate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94-50-8)Octyl benzoate
A844988
Purezza:99%
Quantità:5g
Prezzo ($):300.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:94-50-8)octyl benzoate
sfd10821
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta